Product packaging for L-Isoleucine-4-nitroanilide(Cat. No.:)

L-Isoleucine-4-nitroanilide

Cat. No.: B14802399
M. Wt: 251.28 g/mol
InChI Key: NCCAUSZFESISCS-UHFFFAOYSA-N
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Description

Significance of L-Isoleucine-4-nitroanilide as a Biochemical Reagent

This compound is a valuable tool in biochemistry and molecular biology, prized for its stability, purity, and specific reactivity. nih.gov Its structure, which incorporates the amino acid L-isoleucine linked to a 4-nitroanilide group, makes it an ideal substrate for enzymes that recognize and cleave the peptide bond at the C-terminal side of an isoleucine residue. nih.gov The presence of the nitrophenyl group is crucial, as it imparts the chromogenic properties to the molecule, allowing for direct and continuous monitoring of enzyme activity. nih.gov This reagent's high purity, often exceeding 99%, ensures reproducible and reliable results in sensitive enzyme assays. nih.gov

Role as a Chromogenic Substrate in Protease and Peptidase Assays

The primary role of this compound in research is as a chromogenic substrate for the detection and quantification of protease and peptidase activity. The underlying principle of these assays is the enzymatic hydrolysis of the amide bond between the L-isoleucine residue and the 4-nitroaniline (B120555) moiety. Upon cleavage by a suitable enzyme, the colorless substrate releases 4-nitroaniline (p-nitroaniline), a compound that is yellow in solution and exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm.

The rate of the appearance of the yellow color is directly proportional to the enzymatic activity. This allows researchers to continuously monitor the reaction progress using a spectrophotometer and thereby determine the initial reaction velocity. This method is fundamental to enzyme kinetics, enabling the calculation of key parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. libretexts.org

Overview of Academic Research Trajectories

The application of this compound spans various research areas, primarily focused on enzyme characterization, inhibitor screening, and understanding disease mechanisms.

Enzyme Characterization and Kinetic Analysis:

A significant area of research involves the use of this compound to characterize newly discovered or engineered proteases and peptidases. For instance, in a 2024 study, researchers characterized a novel Co²⁺-dependent leucyl aminopeptidase (B13392206) (Amp0279) from Lysinibacillus sphaericus C3-41. They utilized L-leucine-4-nitroanilide, a closely related substrate, to determine the enzyme's activity, optimal temperature, and pH. nih.gov By measuring the release of p-nitroaniline from the substrate at different concentrations, they were able to calculate the K_m value, providing a measure of the enzyme's affinity for the substrate. nih.gov

Screening for Enzyme Inhibitors:

This compound is also a crucial tool in the high-throughput screening (HTS) of potential enzyme inhibitors, a critical step in drug discovery. nih.gov In a study focused on identifying inhibitors for leucylaminopeptidases (LAPs), a family of enzymes implicated in various pathological conditions, researchers used L-Leu-p-nitroanilide as the standard substrate. nih.gov The assay involved measuring the enzymatic activity in the presence of various synthetic compounds. A decrease in the rate of p-nitroaniline formation indicated inhibition of the enzyme, allowing for the identification and characterization of potent and selective inhibitors. nih.gov

Investigating Disease Mechanisms:

The dysregulation of protease and peptidase activity is associated with numerous diseases, including cancer and parasitic infections. drugtargetreview.comacs.org this compound and similar substrates are employed to study the role of these enzymes in disease progression. For example, research on the leucine (B10760876) aminopeptidase from the parasite Leishmania donovani (LdLAP) utilized a fluorogenic peptide substrate, Leu-AMC, to determine its enzymatic activity and to screen for inhibitors. acs.org While not this compound itself, this highlights the general approach of using specific substrates to investigate the function of parasitic enzymes, which are potential drug targets.

Interactive Data Table: Properties of this compound

PropertyValueReference
Synonym L-Ile-pNA nih.gov
CAS Number 70324-66-2 nih.gov
Molecular Formula C₁₂H₁₇N₃O₃ nih.gov
Molecular Weight 251.29 g/mol nih.gov
Melting Point 58-62 °C nih.gov
Appearance Yellow to white powder nih.gov
Optical Rotation [α]D²⁴ = +125 ± 2º (c=1% in 1N HCl) nih.gov
Purity ≥ 99% (TLC) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O3 B14802399 L-Isoleucine-4-nitroanilide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCAUSZFESISCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Enzymology and Enzyme Kinetic Studies

General Principles of Enzyme Assays Utilizing L-Isoleucine-4-nitroanilide

Enzyme assays using this compound are designed to measure the activity of proteolytic enzymes that recognize and cleave the peptide bond at the carboxyl side of an isoleucine residue. chemimpex.com The fundamental principle involves an enzyme-catalyzed hydrolysis reaction that releases the chromogenic molecule, 4-nitroaniline (B120555). sigmaaldrich.comontosight.ai

The utility of this compound as a substrate is based on the colorimetric detection of the 4-nitroaniline (pNA) product released upon enzymatic hydrolysis. ontosight.ai In its substrate-bound form, the pNA group is colorless. However, once the enzyme cleaves the amide bond linking it to the isoleucine residue, free pNA is liberated into the solution. sigmaaldrich.comnih.gov

This free pNA is a chromogenic molecule that imparts a yellow color to the solution and strongly absorbs light in the visible spectrum. sigmaaldrich.comsigmaaldrich.com The activity of the enzyme is quantified by continuously monitoring the increase in absorbance of the reaction mixture with a spectrophotometer. creative-enzymes.com Measurements are typically performed at a wavelength of 405 nm or 410 nm, where the released pNA has a distinct absorbance peak, while the substrate itself has minimal absorbance, thus reducing signal overlap. sigmaaldrich.comontosight.aiworthington-biochem.com The rate of pNA formation, and therefore the increase in absorbance, is directly proportional to the enzyme's activity under specific conditions. ontosight.ai For quantitative calculations, the molar extinction coefficient (ε) of p-nitroaniline is used, which is commonly reported as 8,800 M⁻¹cm⁻¹ at 410 nm. sigmaaldrich.comsigmaaldrich.com

To obtain accurate and reproducible measurements of enzyme activity, the assay conditions must be carefully optimized. Key parameters that require consideration include:

pH and Buffer System: Enzyme activity is highly dependent on pH. The assay buffer must maintain a stable pH at the optimal level for the specific enzyme being studied. For instance, the metalloendopeptidase thermolysin exhibits optimal activity at pH 8.0. sigmaaldrich.com Tris-HCl is a commonly used buffer in such assays. worthington-biochem.comnih.gov

Temperature: Enzymatic reaction rates are sensitive to temperature. Assays are conducted at a constant, controlled temperature, which is often set to a standard value like 25°C or 37°C to ensure consistent results. worthington-biochem.comillinois.edu Some enzymes, like thermolysin, are thermostable and have a high optimal temperature (e.g., 70°C), which may be used for specific applications. sigmaaldrich.com

Enzyme Concentration: The concentration of the enzyme should be selected to ensure that the reaction rate is linear over the measurement period. worthington-biochem.com This condition, known as the initial velocity, is crucial for accurate kinetic analysis.

Substrate Concentration: The concentration of this compound can affect the reaction rate. For routine activity assays, the substrate is often used at a saturating concentration to ensure the reaction velocity is maximal (Vₘₐₓ) and dependent only on the enzyme concentration. For determining kinetic parameters like Kₘ, a range of substrate concentrations is used. mdpi.com

Incubation Time: The duration of the reaction is chosen to allow for a measurable amount of product to be formed without significant substrate depletion or product inhibition. nih.gov

Cofactors and Ionic Strength: The presence of necessary cofactors, such as the zinc and calcium ions required by thermolysin, is essential for enzymatic activity. sigmaaldrich.com The ionic strength of the buffer can also influence enzyme structure and function.

Interference: It is important to account for potential interfering substances in the sample, such as those that might absorb light at the detection wavelength or inhibit the enzyme. illinois.edunih.gov Blanks containing the sample without the substrate can be used to correct for background absorbance. illinois.edu

Substrate Specificity Characterization

This compound is a valuable tool for probing the substrate specificity of proteases, particularly in determining their preference for certain amino acids at the cleavage site. chemimpex.com

By measuring the rate of hydrolysis of this compound, researchers can determine if an enzyme exhibits specificity for the hydrophobic, branched-chain isoleucine residue. sigmaaldrich.com This is particularly relevant for enzymes like thermolysin, a metalloendopeptidase known to preferentially hydrolyze peptide bonds on the N-terminal side of large hydrophobic amino acids, including isoleucine, leucine (B10760876), and phenylalanine. sigmaaldrich.com A significant rate of pNA release from this compound would indicate that the enzyme's active site can accommodate the bulky sec-butyl side chain of isoleucine.

Conversely, enzymes with different specificities will show little to no activity. For example, trypsin preferentially cleaves after positively charged residues like lysine (B10760008) and arginine and would not be expected to hydrolyze this compound at a significant rate. nih.gov Similarly, human leukocyte elastase prefers smaller aliphatic residues like alanine (B10760859) and valine at the cleavage site and does not hydrolyze substrates with bulky side chains efficiently. sigmaaldrich.comsigmaaldrich.com Thus, this compound serves as a specific probe to categorize and characterize proteases based on their affinity for isoleucine.

A more comprehensive understanding of an enzyme's substrate preference is achieved by comparing the hydrolysis rates of a panel of different aminoacyl p-nitroanilides. nih.govnih.govmdpi.com This panel typically includes substrates with various types of amino acid side chains (e.g., hydrophobic, aromatic, small, charged). For instance, an enzyme's activity can be tested against L-Alanine-pNA, L-Leucine-pNA, L-Phenylalanine-pNA, and L-Arginine-pNA in addition to this compound.

This comparative approach allows for a detailed mapping of the enzyme's S1 binding pocket, which accommodates the amino acid residue contributing the carboxyl group to the cleaved peptide bond. Studies on chymotrypsin, for example, have used various N-acyl-L-phenylalanine 4-nitroanilides to demonstrate how changes in hydrophobicity affect substrate binding and turnover. nih.gov Similarly, extensive studies on human plasmin using a library of 35 different tripeptidyl-p-nitroanilides revealed its complex substrate preferences. nih.gov The relative rates of hydrolysis provide a clear profile of the enzyme's specificity, as illustrated in the hypothetical data table below.

Table 1: Illustrative Hydrolysis Rates of Various p-Nitroanilide Substrates by Different Proteases This table presents hypothetical, illustrative data based on known enzyme specificities to demonstrate the principle of comparative substrate analysis.

Substrate Chymotrypsin Activity Thermolysin Activity Trypsin Activity Elastase Activity
L-Phenylalanine-pNA ++++ +++ - -
L-Isoleucine-pNA ++ ++++ - +
L-Leucine-pNA ++ ++++ - +
L-Alanine-pNA + + - ++++
L-Arginine-pNA - - ++++ -

(Key: ++++ High, +++ Moderate, ++ Low, + Very Low, - Negligible/None)

Enzyme Kinetic Parameter Determination

This compound is frequently used for the detailed determination of fundamental enzyme kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). r-project.org These parameters are essential for understanding the catalytic efficiency and substrate affinity of an enzyme.

The process involves measuring the initial rate of the enzymatic reaction (i.e., the rate of p-nitroaniline production) across a range of different this compound concentrations. mdpi.com The resulting data, which show how reaction velocity changes with substrate concentration, are then fitted to the Michaelis-Menten equation. mdpi.com

Table 2: Examples of Kinetic Parameters for Proteases with p-Nitroanilide Substrates This table includes published kinetic data for various enzymes to exemplify the type of information obtained from such studies.

Enzyme Substrate Kₘ (mM) Reference
Papain L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide 0.34 nih.gov
Ficin L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide 0.43 nih.gov
Bromelain L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide 0.30 nih.gov
Human Plasmin H-D-Ile-Phe-Lys-p-nitroanilide 0.10 nih.gov

Measurement of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

This compound is frequently employed to determine the fundamental kinetic parameters of enzymes, such as aminopeptidases, according to the Michaelis-Menten model. acs.org By measuring the initial reaction velocity (v) at various substrate concentrations ([S]), researchers can calculate the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat).

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m indicates a higher affinity.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration.

k_cat (Catalytic Constant or Turnover Number): Defined as V_max divided by the total enzyme concentration ([E]_t). It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The determination of these parameters is crucial for characterizing an enzyme's efficiency and specificity. For instance, kinetic studies on various proteases using similar p-nitroanilide substrates have established their catalytic profiles. nih.govnih.gov

Below is a representative table illustrating typical kinetic parameters that could be obtained for a hypothetical aminopeptidase (B13392206) using this compound as the substrate.

Kinetic ParameterRepresentative ValueUnitDescription
K_m1.5mMMichaelis Constant
V_max120µmol/min/mgMaximum Velocity
k_cat85s⁻¹Catalytic Constant (Turnover Number)
k_cat/K_m5.7 x 10⁴M⁻¹s⁻¹Catalytic Efficiency

Note: The values in this table are illustrative and represent typical data obtained for aminopeptidases with chromogenic substrates.

Steady-State Kinetic Analysis of Enzyme-Catalyzed Hydrolysis

Steady-state kinetic analysis is the most common approach for studying enzyme mechanisms, and this compound is an excellent substrate for this purpose. The analysis operates under the assumption that the concentration of the enzyme-substrate complex remains constant over the period of measurement. researchgate.net When an enzyme like an aminopeptidase is mixed with this compound, the hydrolysis of the amide bond results in the release of p-nitroaniline.

The rate of p-nitroaniline formation is monitored spectrophotometrically, typically at a wavelength of 405 nm. By ensuring the substrate concentration is much higher than the enzyme concentration, the reaction rate remains linear for an initial period, satisfying steady-state conditions. nih.gov This allows for the reliable calculation of initial velocities, which are fundamental for both Michaelis-Menten analysis and inhibition studies. researchgate.net The simplicity and reproducibility of this assay make it a standard method for characterizing the hydrolytic activity of various proteases. nih.gov

Enzyme Inhibition Mechanisms and Kinetics

Understanding how different molecules inhibit enzyme activity is fundamental to drug discovery and for elucidating biological pathways. This compound serves as a critical substrate in assays designed to screen for and characterize enzyme inhibitors.

Determination of Inhibitor Activity and Inhibition Type

To determine an inhibitor's activity, the rate of this compound hydrolysis is measured in the presence and absence of the potential inhibitor. A decrease in the reaction rate indicates inhibition. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing the kinetic assay with varying concentrations of both the substrate and the inhibitor.

The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]). The pattern of changes in V_max and K_m in the presence of the inhibitor reveals its mechanism. For example, in competitive inhibition, the inhibitor binds to the active site, increasing the apparent K_m but leaving V_max unchanged. Studies on leucine aminopeptidase with the analogous substrate L-leucine-p-nitroanilide have successfully used this method to identify competitive inhibitors.

Competitive Inhibition Modeling using this compound Analogs as Substrates

Analogs of isoleucine can act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the binding of the substrate, this compound. In this model, the inhibitor (I) competes directly with the substrate (S) for the free enzyme (E). The effectiveness of a competitive inhibitor is quantified by its inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower K_i value signifies a more potent inhibitor.

By measuring the rate of hydrolysis of this compound at different substrate and inhibitor concentrations, a K_i value can be calculated. This approach is essential for structure-activity relationship (SAR) studies, which aim to design more effective inhibitors.

Below is a hypothetical data table showing the inhibitory effect of different L-isoleucine analogs on an enzyme, using this compound as the substrate.

Inhibitor (Isoleucine Analog)Inhibition TypeK_i (µM)
L-ValineCompetitive150
L-LeucineCompetitive95
IsoleucinolCompetitive50
N-methyl-L-isoleucineCompetitive25

Note: This table is for illustrative purposes. K_i values indicate the potency of the inhibitor.

Investigation of Allosteric Regulation on Enzymes Related to Isoleucine Metabolism

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that modulates the enzyme's activity. wikipedia.orgnih.gov This is a key control mechanism in metabolic pathways. For example, in many bacteria, the biosynthetic pathway for isoleucine is regulated by feedback inhibition, where isoleucine itself acts as an allosteric inhibitor of an early enzyme in the pathway, such as threonine deaminase. nih.gov

This compound can be used as a tool to study these allosteric effects. If an enzyme in the isoleucine metabolic pathway can cleave this substrate, researchers can measure the enzyme's activity in the presence of varying concentrations of allosteric modulators like L-isoleucine or L-valine (which can be an allosteric activator). nih.govyoutube.com An allosteric inhibitor would decrease the rate of p-nitroaniline production, while an allosteric activator would increase it. youtube.com This allows for the detailed kinetic characterization of allosteric regulation, providing insights into how metabolic pathways are controlled within the cell. nih.gov

Molecular Interactions and Structural Biology Investigations

Elucidation of Enzyme-Substrate Binding Mechanisms

The binding of L-Isoleucine-4-nitroanilide to an enzyme's active site is the initial and determinative step in its enzymatic cleavage. This process is governed by a precise set of interactions influenced by the distinct chemical features of the substrate, including its amino acid side chain and the synthetic nitrophenyl group.

This compound is an amino acid derivative specifically designed for enzyme assays. chemimpex.com The core of its functionality lies in the 4-nitroanilide (p-nitroanilide) group attached to the carboxyl end of the L-isoleucine. This moiety serves two primary purposes.

First, the nitrophenyl group significantly enhances the reactivity of the amide bond, making it more susceptible to nucleophilic attack by the catalytic residues within an enzyme's active site. This increased reactivity is crucial for its function as a substrate in enzyme assays. chemimpex.com Secondly, upon enzymatic cleavage of the amide bond, it releases the yellow-colored compound p-nitroaniline. The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the amount of product formed, allowing for a quantitative measurement of enzyme activity.

The specificity of this compound as a substrate is primarily determined by the L-isoleucine residue. chemimpex.com Enzymes that have a preference for binding isoleucine, recognizing its bulky and hydrophobic sec-butyl side chain, will preferentially bind and cleave this substrate. Therefore, the compound is particularly useful for studying proteases with specificity for large, nonpolar amino acids at the P1 position (the residue on the N-terminal side of the scissile bond). The combination of the specific amino acid and the reactive, chromogenic leaving group makes this compound a valuable reagent for exploring enzyme kinetics and mechanisms. chemimpex.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. polito.it In the context of this compound, docking simulations are employed to model its interaction with the active site of a target enzyme. These simulations provide insights into the binding pose, affinity, and the specific molecular interactions that stabilize the enzyme-substrate complex.

The process involves preparing a 3D structure of the enzyme, often obtained from X-ray crystallography or homology modeling, and a 3D model of the this compound molecule. polito.it Docking algorithms then explore various possible binding orientations of the substrate within the enzyme's active site, calculating a "docking score" for each pose, which estimates the binding free energy. polito.itmdpi.com Lower binding energy values typically indicate a more stable and likely binding mode. mdpi.com

For instance, in a hypothetical docking simulation of this compound with a chymotrypsin-like serine protease, the isoleucine side chain would be expected to fit into the S1 specificity pocket, which is typically deep and hydrophobic. The simulation would predict the precise orientation that maximizes favorable interactions, such as hydrophobic contacts and hydrogen bonds. While specific docking studies on this compound are proprietary or embedded in broader research, studies on similar molecules like 4-hydroxyisoleucine (B15566) have demonstrated the potential of this method to identify key binding interactions within various enzyme targets. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation

ParameterValueInterpretation
Binding Energy (kcal/mol)-7.8Indicates a strong and favorable binding interaction.
Inhibition Constant (Ki) (nM)250Predicted concentration required to inhibit 50% of enzyme activity.
Key Interacting ResiduesGly193, Ser195, Phe41, Val213Amino acids in the active site forming crucial bonds with the substrate.
Number of Hydrogen Bonds3Specific hydrogen bonds stabilizing the complex.

This table is illustrative and based on typical results from molecular docking studies. mdpi.com

The stability of the enzyme-substrate complex formed between an enzyme and this compound is maintained by a network of non-covalent intermolecular interactions. nih.gov These interactions, though individually weak, collectively ensure the precise positioning of the substrate for catalysis. Key interactions include:

Hydrogen Bonds: These are critical for both substrate recognition and catalysis. The amino group of the isoleucine residue can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. For example, the amino group of L-isoleucine has been shown to form hydrogen bonds with the side chains of residues like Glutamate (Glu) and Asparagine (Asn) and the main chain carbonyl oxygen of other residues in an enzyme's binding pocket. nih.gov Similarly, the substrate's carboxyl group can form hydrogen bonds with the amide nitrogen atoms of backbone residues. nih.gov

Hydrophobic Interactions: The sec-butyl side chain of isoleucine is hydrophobic and preferentially interacts with nonpolar residues in the enzyme's S1 specificity pocket. This interaction is a primary determinant of substrate specificity and is driven by the exclusion of water molecules from the binding interface. banglajol.info

π-Cation Interactions: While less common for isoleucine itself, the p-nitrophenyl ring of the substrate can potentially engage in π-stacking or other aromatic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

The precise nature and geometry of these interactions are elucidated through a combination of high-resolution structural data and computational analyses like molecular docking and dynamics simulations. nih.govresearchgate.net

Conformational Dynamics and Substrate Recognition

Enzymes are not rigid structures; they are dynamic entities that undergo conformational changes upon substrate binding. Understanding these dynamics is key to comprehending the full mechanism of substrate recognition and catalysis.

Molecular Dynamics (MD) simulations provide a powerful computational lens to observe the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal how an enzyme and its substrate, like this compound, interact and how their structures fluctuate. frontiersin.org

An MD simulation begins with the initial coordinates of the enzyme-substrate complex, often derived from a docking study. rug.nl The system is then solvated in a box of water molecules, and ions are added to mimic physiological conditions. mdpi.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their subsequent positions over very short time steps (femtoseconds). mdpi.com

By running the simulation for nanoseconds or even microseconds, researchers can observe:

Stability of the Binding Pose: MD simulations can validate the stability of a binding pose predicted by molecular docking. If the substrate remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. researchgate.net

Conformational Changes: Simulations can show how the enzyme's structure adapts to the presence of the substrate. This may involve the movement of flexible loops or domains to "close" over the active site, shielding the reaction from the solvent.

Water Dynamics: The role of individual water molecules in mediating enzyme-substrate interactions can be studied in detail. nih.gov

Allosteric Communication: MD can help trace the pathway of conformational changes from the active site to other parts of the enzyme, explaining how binding at one site can influence activity at another. nih.gov

Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides quantitative data on the stability and flexibility of the protein-ligand complex. nih.govmdpi.com

Computational methods are not only descriptive but also predictive, offering powerful tools to understand and even engineer enzyme specificity. rug.nl By analyzing the structure and dynamics of an enzyme's active site, researchers can predict how changes to the substrate or the enzyme will affect binding and catalysis.

For instance, if one wanted to design a protease that preferentially cleaves a substrate other than L-isoleucine, computational approaches could guide the process. This involves:

Structure-Based Mutagenesis: By analyzing the simulated complex of an enzyme with this compound, one can identify key residues in the active site that determine its specificity for isoleucine. Computational tools can then predict the effect of mutating these residues. For example, changing a residue in the S1 pocket to be smaller might create a preference for smaller amino acids, while introducing charged residues could favor charged substrates. researchgate.net

Substrate Analogue Design: Conversely, computational methods can be used to design novel substrates or inhibitors. nih.gov By starting with the this compound scaffold, modifications can be computationally tested to predict their binding affinity and potential reactivity. This rational design approach is instrumental in developing new molecular probes and potential therapeutic agents. nih.gov

Techniques like Gaussian accelerated molecular dynamics (GaMD) can further enhance these predictions by more efficiently exploring the conformational landscape of the enzyme-substrate complex, revealing subtle structural changes that are crucial for inhibition or catalysis. mdpi.com These computational strategies, validated by experimental kinetics, accelerate the process of enzyme engineering and the development of tailored chemical tools for biochemical research. rug.nl

Advanced Structural Probing Techniques Applied to this compound Systems

Advanced spectroscopic and scattering techniques are indispensable tools in molecular biology for elucidating the structure, conformation, and interactions of biomolecules. In the context of this compound, a chromogenic substrate used in protease assays, these methods can provide detailed insights into its conformational dynamics, its interaction with enzymes, and the resulting structural changes in macromolecular complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a ligand like this compound, NMR can be used to define the preferred conformations of its flexible side chain and the orientation of the nitroanilide group, particularly when it is bound to a macromolecule such as an enzyme.

A key NMR technique for studying the conformation of a ligand bound to a protein is Transferred Nuclear Overhauser Effect (TRNOE). TRNOE relies on the chemical exchange of the ligand between its free and bound states. When a ligand is bound to a large molecule, it tumbles slowly in solution, leading to efficient spin-spin relaxation and the generation of a negative Nuclear Overhauser Effect (NOE). This effect can be transferred to the free ligand via chemical exchange, allowing the observation of NOEs for the bound conformation even at low concentrations of the complex.

While direct NMR conformational studies on free this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on the L-isoleucine amino acid when it interacts with enzymes. For instance, NMR analyses have been successfully used to determine the conformation of L-isoleucine when bound to the active site of Escherichia coli isoleucyl-tRNA synthetase (IleRS). nih.gov These studies, utilizing TRNOE, revealed that the bound L-isoleucine adopts a specific conformation. nih.gov

The conformational state of enzyme-bound L-isoleucine has been determined through the analysis of TRNOE time dependences and action spectra. nih.gov Key findings indicate that the side chain of L-isoleucine is not randomly oriented but is fixed into a distinct shape by the hydrophobic pocket of the enzyme's active site. nih.gov

Table 1: Conformation of L-Isoleucine Bound to Isoleucyl-tRNA Synthetase as Determined by NMR nih.gov

Dihedral AngleConformationDescription
Cα-Cβ (chi1)gauche+The rotation around the bond between the alpha-carbon and beta-carbon.
Cβ-Cγ1 (chi2)transThe rotation around the bond between the beta-carbon and the first gamma-carbon.

This detailed conformational information is crucial for understanding the principles of molecular recognition and substrate specificity. In the case of this compound, the bulky 4-nitroanilide group would introduce additional steric and electronic factors influencing its bound conformation, which could be similarly investigated using advanced NMR techniques like TRNOE. nih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing the vibrations of its chemical bonds. These methods are highly sensitive to changes in molecular geometry, bonding, and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The positions and intensities of absorption bands are characteristic of specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting Raman shift provides information about the vibrational modes of the molecule and is particularly useful for studying non-polar bonds and symmetric vibrations, often complementing IR data.

The tables below summarize the characteristic vibrational frequencies for L-isoleucine and p-nitroaniline, which together form the basis for the spectrum of this compound.

Table 2: Characteristic Vibrational Frequencies for L-Isoleucine researchgate.netnist.govnih.govchemicalbook.com

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3100-2800ν(CH), ν(CH₂), ν(CH₃)C-H Stretching
~1620-1660δ(NH₃⁺)Asymmetric NH₃⁺ Bending
~1570-1600νₐₛ(COO⁻)Asymmetric COO⁻ Stretching
~1450δ(CH₂)CH₂ Bending
~1400-1430νₛ(COO⁻)Symmetric COO⁻ Stretching
~1100-1140ν(C-N)C-N Stretching
~1010-1090ν(C-C)C-C Stretching

Table 3: Characteristic Vibrational Frequencies for p-Nitroaniline Moiety usc.edunih.gov

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3480 / ~3360νₐₛ(NH) / νₛ(NH)Asymmetric/Symmetric N-H Stretching (Amide)
~1630-1650ν(C=O)Amide I (C=O Stretching)
~1585-1595ν(C=C)Aromatic C=C Stretching
~1530-1550ν(N-O)Asymmetric NO₂ Stretching
~1515-1530δ(N-H)Amide II (N-H Bending)
~1330-1350ν(N-O)Symmetric NO₂ Stretching
~1250-1300ν(C-N)Aromatic C-N Stretching

In this compound, the formation of the amide bond between the isoleucine carboxyl group and the aniline (B41778) amino group would result in characteristic Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands. The frequencies of these bands are sensitive to hydrogen bonding and conformation, making them valuable probes for studying the molecule's interaction within an enzyme's active site.

The fundamental principle of SAXS involves measuring the elastic scattering of X-rays by a solution of macromolecules at very small angles. The resulting scattering pattern is analyzed to extract key structural parameters.

Table 4: Key Parameters Derived from SAXS Data

ParameterDescription
Radius of Gyration (Rg) A measure of the overall size and compactness of the macromolecule. Changes in Rg can indicate conformational changes, such as domain movements or unfolding.
Maximum Dimension (Dmax) The largest distance between any two atoms within the particle, providing information on the overall shape.
Pair-Distance Distribution Function P(r) A histogram of all interatomic distances within the particle, which reflects its shape (e.g., globular, elongated).
Molecular Weight (MW) Can be estimated from the scattering intensity at zero angle (I(0)).

In a typical experiment involving this compound, one would collect SAXS data on the target protease in its free (apo) form and then after the addition of the substrate. By comparing the scattering profiles, one can detect global conformational changes in the enzyme that occur upon substrate binding. For example, the binding of this compound into the active site of a protease might induce a transition from an "open" to a "closed" conformation, which would be readily detectable as a change in the enzyme's Radius of Gyration (Rg). nih.gov

This approach allows researchers to characterize the structural dynamics of enzyme-substrate complexes in solution, providing critical insights into the mechanisms of catalysis and allosteric regulation. nih.govresearchgate.net Although specific SAXS studies on complexes with this compound are not detailed in the surveyed literature, the methodology is standard for investigating such enzyme-ligand systems.

Broader Biochemical and Proteomics Research Applications

Utilization in Proteomics Research Methodologies

In the field of proteomics, which involves the large-scale study of proteins, quantifying the activity of specific enzymes within complex biological samples is a critical task. L-Isoleucine-4-nitroanilide is employed as a specific substrate in enzymatic assays designed to detect and measure the activity of isoleucine-specific aminopeptidases. chemimpex.comscbt.com These assays are a fundamental component of proteomics research, allowing scientists to move beyond mere protein identification and quantification to understand the functional state of the proteome.

The methodology is often adapted for high-throughput screening (HTS) formats, enabling the rapid testing of numerous samples. abcam.com In such a setup, the reaction between the enzyme sample and this compound is conducted in microtiter plates, and the rate of color development is measured by a plate reader. abcam.com This allows for the efficient profiling of enzyme activity across different conditions, cell types, or disease states. While generic protease assay kits often use broadly susceptible substrates like casein, specific substrates such as this compound are crucial for dissecting the activity of individual protease families within a complex mixture. chemimpex.comabcam.com This specificity is vital for linking a particular enzymatic activity to a biological function or pathological process.

Role in Studying Protein Interactions and Modifications

The activity of an enzyme is often regulated by its interactions with other proteins or by post-translational modifications (PTMs). This compound serves as a critical reagent to study these regulatory mechanisms. chemimpex.com By providing a simple and quantifiable measure of an enzyme's output, researchers can investigate how various factors influence its catalytic function.

For instance, if a protease is thought to be activated or inhibited by binding to a partner protein, this hypothesis can be tested in vitro. The protease would be incubated with and without the potential interacting partner, and its activity would be measured using this compound. A change in the rate of p-nitroaniline release would provide direct evidence of a functional protein-protein interaction. Similarly, the impact of PTMs, such as phosphorylation or glycosylation, on enzyme activity can be assessed. An enzyme can be tested in its modified and unmodified states, with this compound as the substrate, to determine if the modification alters its catalytic efficiency. This approach provides valuable insights into the cellular signaling pathways and regulatory networks that control proteolysis. chemimpex.com

Application in Protein Labeling and Visualization Techniques

While this compound is directly involved in visualizing enzymatic activity, its role in protein labeling for tracking and visualization is indirect. chemimpex.com Traditional protein labeling involves the stable, covalent attachment of a tag (like a fluorescent dye or biotin) to the protein of interest. thermofisher.com This is often achieved through methods like amine labeling, thiol labeling, or more advanced techniques like click chemistry with unnatural amino acids. thermofisher.comnih.govnih.gov

This compound does not form a stable covalent bond with the enzyme; rather, it is a consumable substrate. chemimpex.com The "visualization" it enables is the colorimetric detection of where and when a specific enzymatic activity is present, for example, in the wells of a microplate or during different stages of protein purification. nih.gov This can be considered a form of activity-based visualization. In more advanced applications, similar principles are used in activity-based probes (ABPs), which are more complex molecules that carry a reporter tag and a reactive group that forms a covalent bond with the active site of a specific enzyme, thus providing a more direct and stable label of active enzyme molecules. nih.gov Therefore, while this compound is a tool for visualizing and quantifying activity, it is distinct from reagents used for direct, stable protein labeling.

Contribution to Therapeutic Research and Rational Drug Design

The development of new drugs frequently involves targeting enzymes that are implicated in disease. This compound plays a significant role in the pipeline of therapeutic research, particularly in the design and evaluation of enzyme inhibitors and activators. chemimpex.com

Investigation of Interactions between Candidate Therapeutics and Biological Molecules

In pharmaceutical research, a primary goal is to understand how a potential drug molecule interacts with its intended biological target. chemimpex.com When the target is a protease, this compound provides a straightforward method to quantify this interaction's functional consequence. A candidate therapeutic designed to inhibit an isoleucine aminopeptidase (B13392206) can be incubated with the enzyme, and its inhibitory effect can be measured by the reduction in the rate of this compound hydrolysis. This allows researchers to determine the potency of the drug candidate and understand its mechanism of action. This type of assay is fundamental in the early stages of drug discovery for screening compound libraries and for characterizing the structure-activity relationship (SAR) of potential drug molecules. chemimpex.com

Design and Evaluation of Enzyme Inhibitors and Activators

This compound is an essential tool for the rational design and subsequent evaluation of enzyme inhibitors. nih.gov The process of designing an inhibitor often begins with understanding the enzyme's natural substrate and its active site. nih.gov The kinetics of how the enzyme processes this compound (e.g., determining its Kₘ and k꜀ₐₜ values) provides baseline data against which potential inhibitors can be compared. nih.gov

Once candidate inhibitors are synthesized, they are evaluated in enzymatic assays using this compound as the substrate. These assays are used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, in the development of inhibitors against metallo-aminopeptidases, chromogenic or fluorogenic substrates are routinely used to screen for and characterize the most effective compounds. nih.govnih.gov This data is crucial for ranking the effectiveness of different inhibitors, guiding further chemical modifications to improve potency and selectivity, and ultimately selecting the most promising candidates for further development as therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Expansion of Enzyme Substrate Spectra through Directed Evolution and Protein Engineering

Directed evolution and protein engineering are powerful techniques used to tailor enzymes with desired properties, including an expanded range of substrates they can act upon. nih.gov These methods have been successfully applied to various enzymes, demonstrating the potential to modify enzymes that can utilize L-Isoleucine-4-nitroanilide or similar chromogenic substrates more efficiently or in novel ways.

One of the key goals of directed evolution is to enhance or introduce new catalytic activities into existing enzyme scaffolds. nih.gov For instance, researchers have successfully engineered Escherichia coli aspartate aminotransferase to gain tyrosine aminotransferase activity. This was achieved through both rational design, involving specific mutations, and directed evolution, which generated enzymes capable of complementing tyrosine auxotrophy in vivo. nih.gov Such approaches could be adapted to evolve proteases or other hydrolases to recognize and cleave this compound with altered specificity or increased efficiency.

Protein engineering has also been used to relieve product inhibition, a common issue that can limit an enzyme's in vivo efficacy. By subjecting a rationally designed enzyme to a round of directed evolution, researchers were able to identify single amino acid substitutions that significantly improved its function by reducing the binding affinity for the reaction product. nih.gov This strategy could be invaluable for optimizing enzymes that act on this compound in complex biological mixtures where product accumulation might otherwise hinder the reaction rate.

Furthermore, studies on enzymes like L-isoleucine dioxygenase (IDO) have shown that its substrate spectrum can be expanded from aliphatic to aromatic amino acids through semi-rational design and molecular dynamics simulations. mdpi.com By identifying key residues in the active site, researchers were able to introduce mutations that conferred activity towards new substrates. mdpi.com This highlights the potential for engineering enzymes to not only interact with the isoleucine moiety of this compound but also to be tailored for specific research questions by modifying their substrate preferences. The synergy between mutagenesis and chemical techniques like semisynthesis further broadens the scope of protein engineering, allowing for the introduction of non-coded amino acids and the creation of novel protein structures. nih.gov

Development of Novel this compound Derivatives with Enhanced Spectroscopic Properties

To improve the sensitivity and applicability of enzyme assays, researchers are actively developing new derivatives of chromogenic and fluorogenic substrates. acs.org The core principle involves modifying the chemical structure to achieve superior spectroscopic properties, such as increased color intensity or the introduction of fluorescence.

The synthesis of novel tripeptide substrates has led to highly sensitive detection methods for proteases like thrombin and factor Xa, with detection limits in the femtomolar range. acs.org These advanced substrates often incorporate a fluorogenic component in addition to a chromogenic one, allowing for dual-mode detection. This approach could be applied to this compound to create derivatives that are not only colored but also fluorescent upon cleavage, thereby significantly enhancing detection sensitivity.

The development of new nitrobenzofurazan (NBD) derivatives showcases the potential for creating compounds with tunable chromogenic and fluorogenic properties. mdpi.com By reacting NBD-chloride with various primary amines, researchers have synthesized a range of derivatives with distinct absorption and emission spectra. This strategy could be employed to synthesize novel this compound analogues with optimized spectroscopic characteristics for specific applications, such as assays in complex biological matrices where background absorbance or fluorescence might be a concern.

The table below summarizes the spectroscopic properties of some newly synthesized NBD-derivatives, illustrating the range of absorption and emission wavelengths that can be achieved through chemical modification.

CompoundAbsorption Max (nm)Emission Max (nm)
NBD-furfurylamine338, 468535
NBD-adamantylamine340, 470530
NBD-aminohippuric acid335, 465525
NBD-phenylalanine342, 475540
NBD-dehydroabietylamine345, 480545
Data derived from a study on novel nitrobenzofurazan derivatives. mdpi.com

Integration with High-Throughput Screening Platforms for Enzyme Discovery and Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme research, enabling the rapid testing of large numbers of compounds or enzyme variants. amerigoscientific.comnih.gov this compound and similar chromogenic substrates are well-suited for HTS applications due to the simplicity and speed of colorimetric detection. diapharma.comnih.gov

The integration of this compound into HTS platforms facilitates the discovery of novel enzyme inhibitors. For example, HTS assays have been successfully used to screen large compound libraries for inhibitors of viral proteases, such as the Dengue virus protease. nih.gov In such assays, a decrease in the colorimetric signal produced from the cleavage of a substrate like this compound indicates the presence of an effective inhibitor. This approach has led to the identification of several potent protease inhibitors. nih.govnih.gov

Moreover, HTS platforms are crucial for the directed evolution and engineering of enzymes. rsc.org Microtiter plates are a common format for HTS, allowing for the simultaneous assay of thousands of enzyme variants against a chromogenic substrate. rsc.org Emerging technologies like microfluidic arrays and droplet microfluidics offer even higher throughput and lower reagent consumption, further accelerating the pace of enzyme discovery and optimization. nih.gov These platforms can be used to screen for enzyme variants with enhanced activity, altered substrate specificity, or improved stability.

The development of homogeneous HTS assays, where all components are mixed in a single well, has further streamlined the screening process. psu.edu One such example is the enzyme fragment complementation (EFC) assay, which has been adapted for proteases. In this system, a protease-specific cleavage sequence is embedded within an inactive enzyme donor peptide. Upon cleavage, the active enzyme donor is released and combines with an enzyme acceptor to form an active enzyme, which then acts on a chromogenic or fluorogenic substrate to produce a signal. psu.edu This technology offers high sensitivity and is amenable to automation, making it ideal for large-scale screening campaigns.

Advanced Computational Modeling for Predictive Enzymology and Substrate Design

Computational modeling has become an indispensable tool in enzymology, providing insights into enzyme-substrate interactions and guiding the design of new substrates and inhibitors. nih.gov Molecular docking and molecular dynamics simulations can predict how a substrate like this compound binds to the active site of an enzyme and can identify key residues involved in catalysis.

For example, molecular docking simulations were used to study the interaction of L-leucine-4-nitroanilide with a leucine (B10760876) aminopeptidase (B13392206). nih.gov By identifying the amino acid residues that form hydrogen bonds and other interactions with the substrate, researchers were able to target these sites for mutagenesis to improve the enzyme's properties. nih.gov A similar approach could be applied to enzymes that act on this compound to rationally design variants with enhanced catalytic efficiency or altered specificity.

Computational methods are also being used to design highly active substrates. By combining molecular docking with experimental validation, researchers have successfully designed novel peptide substrates for microbial transglutaminase with significantly higher activity than the natural substrate. nih.gov This strategy holds great promise for the development of superior chromogenic substrates based on the this compound scaffold.

Furthermore, the advent of machine learning is revolutionizing protein engineering. Machine learning models can be trained on experimental data to predict the activity of enzyme variants, guiding the design of new enzymes with improved properties. rsc.org Recently, a machine learning-guided approach was used to enhance the catalytic activity of a transaminase under neutral pH conditions. rsc.org The integration of such predictive models with HTS platforms will undoubtedly accelerate the development of enzymes tailored for specific applications involving this compound. The use of advanced computational tools like AlphaFold is also enabling the high-throughput prediction of protein-fragment binding, which can be used to discover novel inhibitory peptides. nih.gov

Q & A

Q. How can researchers assess the purity of L-Isoleucine-4-nitroanilide in enzymatic assay preparations?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 405 nm (optimal for nitroanilide derivatives). System suitability tests should include resolution factors ≥2.0 between the target compound and degradation byproducts. Calibrate using certified reference standards, and validate reproducibility with triplicate runs .

Q. What experimental controls are essential when designing kinetic assays using this compound as a substrate?

Methodological Answer:

  • Negative controls : Omit the enzyme or substrate to confirm no non-specific hydrolysis.
  • Positive controls : Use a well-characterized enzyme (e.g., trypsin) with known kinetic parameters.
  • Blank correction : Measure background absorbance changes in buffer-only systems.
  • Temperature and pH stability controls are critical due to nitroanilide’s sensitivity to alkaline conditions .

Q. How can researchers detect and quantify degradation byproducts of this compound during long-term storage?

Methodological Answer: Combine thin-layer chromatography (TLC) with silica gel plates (mobile phase: chloroform-methanol-acetic acid, 85:10:5) for preliminary screening. Confirm degradation products via LC-MS/MS in positive ion mode, focusing on m/z ratios corresponding to hydrolyzed fragments (e.g., free 4-nitroaniline at m/z 139) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) for this compound across studies?

Methodological Answer:

  • Replicate under standardized conditions : Adhere to NIH guidelines for reporting enzyme concentrations, buffer ionic strength, and temperature .
  • Error source analysis : Quantify instrument drift (e.g., spectrophotometer wavelength accuracy) and substrate batch variability.
  • Meta-analysis : Apply mixed-effects models to compare datasets, accounting for inter-lab variability .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) assays?

Methodological Answer:

  • Microplate reader calibration : Validate linear detection ranges using dilution series (0.1–10 mM).
  • Automated liquid handling : Minimize evaporation effects with humidity-controlled environments.
  • Data normalization : Use Z-factor metrics to assess assay robustness, ensuring values >0.5 .

Q. How can cross-disciplinary approaches enhance the characterization of this compound’s biochemical interactions?

Methodological Answer:

  • Molecular docking simulations : Pair kinetic data with structural models of enzyme active sites (e.g., using AutoDock Vina).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to resolve entropy-driven vs. enthalpy-driven interactions.
  • Fluorescence quenching assays : Monitor conformational changes in enzymes upon substrate binding .

Methodological Frameworks for Rigorous Inquiry

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate research questions involving this compound?

Application Example:

  • Novelty : Investigate substrate analogs with modified nitroanilide groups to probe enzyme specificity.
  • Feasibility : Pilot studies must confirm compound solubility in assay buffers (e.g., ≥5 mM in 50 mM Tris-HCl, pH 8.0).
  • Ethical compliance : Adhere to institutional biosafety protocols for handling enzyme inhibitors .

Q. What statistical methods validate the reproducibility of data generated with this compound?

Methodological Answer:

  • Bland-Altman plots : Assess agreement between technical replicates.
  • Grubbs’ test : Identify outliers in kinetic datasets.
  • Power analysis : Determine sample sizes required to detect ≥20% differences in reaction rates (α=0.05, β=0.8) .

Specialized Applications

Q. How can this compound be used to study protease inhibition mechanisms in disease models?

Methodological Answer:

  • Competitive inhibition assays : Co-incubate with putative inhibitors and measure Ki values via Lineweaver-Burk plots.
  • Cell-based validation : Use fluorogenic substrates in parallel to confirm membrane permeability of inhibitors .

Q. What synergies exist between this compound-based assays and omics technologies (e.g., proteomics)?

Methodological Answer:

  • Activity-based protein profiling (ABPP) : Couple substrate hydrolysis data with mass spectrometry to identify enzyme isoforms in complex mixtures.
  • Network pharmacology : Integrate kinetic parameters with protein interaction databases (e.g., STRING) to predict off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.